5'-Hydroxyphényl Carvedilol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carvedilol and its metabolites, including 5'-hydroxyphenyl carvedilol, typically involves complex organic reactions. A study by Naidu et al. (2010) describes the synthesis of intermediates used in the production of carvedilol, highlighting the steps that could lead to the formation of its hydroxylated metabolites. Another approach by Brütting et al. (2016) outlines a regioselective synthesis that could be applied to produce 4- or 5-substituted carbazoles, potentially applicable to the synthesis of carvedilol and its hydroxylated derivatives (Naidu et al., 2010) (Brütting et al., 2016).

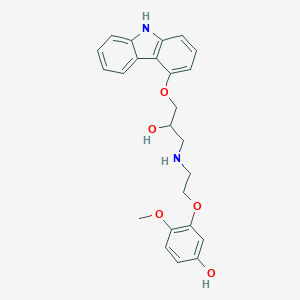

Molecular Structure Analysis

The molecular structure of 5'-hydroxyphenyl carvedilol features a hydroxyl group at the 5' position of the phenyl ring, which significantly impacts its pharmacological activity and metabolism. The presence of this hydroxyl group enhances the compound's polarity, potentially affecting its solubility and distribution within the body. The structural determination of glucuronide conjugates of carvedilol also provides insights into the metabolite's form and function in pharmacokinetics (Schaefer et al., 1992).

Chemical Reactions and Properties

Carvedilol undergoes various chemical reactions in the body, leading to the formation of metabolites like 5'-hydroxyphenyl carvedilol. The involvement of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, in the metabolism of carvedilol to its hydroxylated and O-desmethyl metabolites, indicates the complexity of its biotransformation pathways. These enzymatic reactions play a pivotal role in the drug's pharmacokinetics and its ability to exert therapeutic effects (Oldham & Clarke, 1997).

Physical Properties Analysis

The hydroxylation of carvedilol affects its physical properties, such as solubility and absorption characteristics. Yuvaraja and Khanam (2014) explored methods to enhance the solubility of carvedilol using solid dispersion techniques, which could similarly apply to its hydroxylated metabolites, suggesting potential improvements in bioavailability and therapeutic efficacy (Yuvaraja & Khanam, 2014).

Chemical Properties Analysis

The chemical properties of 5'-hydroxyphenyl carvedilol, such as its reactivity and interactions with biological molecules, are influenced by its functional groups. The metabolite's hydroxyl group may facilitate conjugation reactions, such as glucuronidation, enhancing its excretion from the body. The metabolism studies conducted by Schaefer et al. (1998) in dogs, rats, and mice illustrate the diverse metabolic pathways of carvedilol, shedding light on the chemical properties and biotransformation of its metabolites (Schaefer et al., 1998).

Applications De Recherche Scientifique

Santé cardiovasculaire

Le 5'-Hydroxyphényl Carvedilol joue un rôle important dans la santé cardiovasculaire. Il est un métabolite actif du Carvedilol, un médicament largement utilisé pour traiter l’hypertension artérielle et l’insuffisance cardiaque. Des recherches indiquent qu’il contribue aux effets thérapeutiques globaux du Carvedilol, notamment la vasodilatation et les propriétés antioxydantes . Il peut également jouer un rôle dans la réduction des arythmies et l’amélioration des performances cardiaques, en particulier dans des cas comme la cardiomyopathie hypertrophique .

Pharmacocinétique

L’étude du this compound en pharmacocinétique est essentielle pour comprendre son métabolisme et son efficacité. Le cytochrome P450 2D6 (CYP2D6) est connu pour métaboliser le Carvedilol pour former ce métabolite . Les variations de l’activité enzymatique du CYP2D6 dues aux polymorphismes génétiques peuvent affecter considérablement les niveaux plasmatiques du this compound, ce qui influence à son tour l’efficacité et le profil de sécurité du médicament .

Formulations pharmaceutiques

Les progrès en matière de produits pharmaceutiques ont exploré la solubilité et la biodisponibilité du this compound. Des techniques comme la cocristallisation médicament-médicament ont été étudiées pour améliorer ces propriétés, ce qui pourrait améliorer les avantages pharmacologiques du Carvedilol lorsqu’il est associé à d’autres médicaments comme l’hydrochlorothiazide .

Essais cliniques

Le this compound a fait l’objet de divers essais cliniques pour évaluer son efficacité et sa sécurité dans différents contextes thérapeutiques. Par exemple, l’essai COPERNICUS a évalué les effets du Carvedilol, qui comprennent l’action de ses métabolites, sur la mortalité et la morbidité chez les patients atteints d’insuffisance cardiaque grave .

Recherche en biochimie

En biochimie, l’accent a été mis sur la séparation chirale et la détermination des énantiomères du this compound. Des méthodes de chromatographie liquide haute performance couplée à la détection par fluorescence (HPLC-FL) et à la spectrométrie de masse en tandem (HPLC-MS/MS) ont été développées à cette fin, ce qui est essentiel pour le dosage précis et la surveillance thérapeutique du médicament .

Innovations en matière de méthodes de traitement

Les méthodes de traitement innovantes mettant en jeu le this compound comprennent l’exploration de techniques d’amélioration de la solubilité. Des approches comme la micronisation, les dispersions solides et les nanoformulations ont été étudiées pour augmenter la solubilité et la biodisponibilité du Carvedilol, ce qui améliore son potentiel thérapeutique .

Mécanisme D'action

Mode of Action

Carvedilol acts as an inverse agonist at the beta-1 and beta-2 adrenoceptors, and blocks alpha-1 adrenoceptors in the vasculature, causing vasodilation . The S(-) enantiomer of Carvedilol has a higher affinity for the cardiac beta-1 and beta-2 adrenoceptors, while the R(+) enantiomer primarily blocks alpha-1 adrenoceptors .

Biochemical Pathways

Carvedilol is metabolized by several cytochrome P450 enzymes, including CYP2D6, CYP2C9, and CYP1A2 . CYP2D6 is particularly important in the formation of 5’-Hydroxyphenyl Carvedilol . These enzymes catalyze the oxidation of Carvedilol, leading to the formation of various metabolites, including 5’-Hydroxyphenyl Carvedilol .

Pharmacokinetics

Carvedilol is extensively metabolized in the liver, primarily by CYP2D6, with only about 2% excreted unchanged . The metabolism of Carvedilol is subject to genetic polymorphism; CYP2D6 poor metabolizers have a 2- to 3-fold higher plasma concentration of the R(+) enantiomer and a 20% to 25% increase in the S(-) enantiomer compared to extensive metabolizers . The pharmacokinetics of Carvedilol and its metabolites can be influenced by factors such as age and liver disease .

Action Environment

The action of Carvedilol and its metabolites can be influenced by various environmental factors. For instance, the presence of the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol . Additionally, factors such as diet, concomitant medications, and liver function can also influence the pharmacokinetics and pharmacodynamics of Carvedilol .

Orientations Futures

The development of sensitive and specific methods for the separation and determination of carvedilol enantiomers and 5’-hydroxyphenyl carvedilol enantiomers has opened up new possibilities for the analysis of these compounds in human urine samples . This could potentially lead to improved monitoring of carvedilol therapy in patients suffering from cardiovascular disease .

Propriétés

IUPAC Name |

3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVZUBTCLBJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400388 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142227-51-8 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

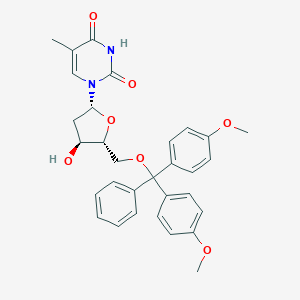

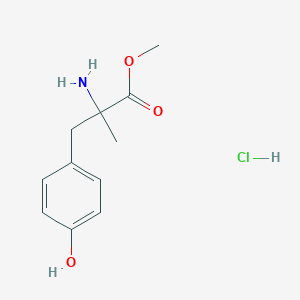

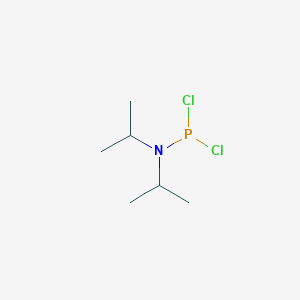

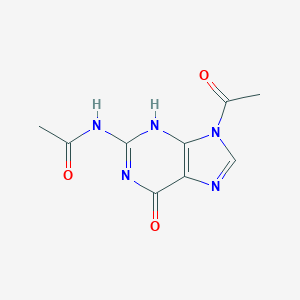

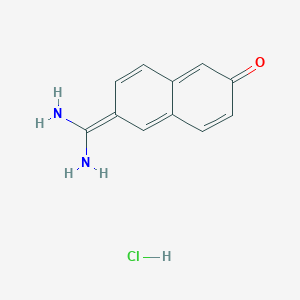

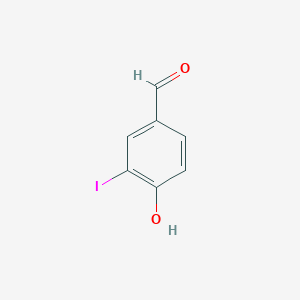

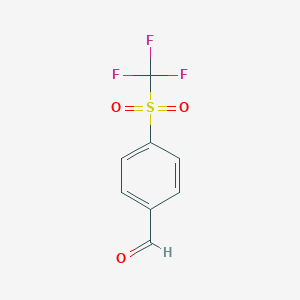

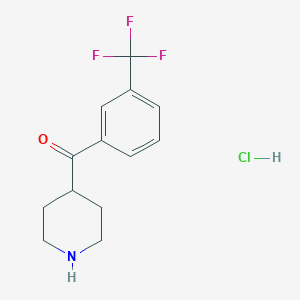

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 5'-Hydroxyphenyl Carvedilol?

A1: 5'-Hydroxyphenyl Carvedilol (5'-HCAR) is a key metabolite of Carvedilol, a drug used to treat cardiovascular diseases. Understanding its pharmacokinetic properties is crucial as it contributes to the overall efficacy of Carvedilol therapy [, ].

Q2: How does the presence of Ketoconazole affect the formation of 5'-Hydroxyphenyl Carvedilol?

A2: Research shows that co-administration of Ketoconazole with Carvedilol can significantly reduce the maximum plasma concentration (Cmax) of 5'-HCAR by 45.0% []. This suggests that Ketoconazole inhibits the metabolic pathway responsible for converting Carvedilol to 5'-HCAR.

Q3: Are there reliable methods for measuring the levels of Carvedilol and its metabolites, including 5'-Hydroxyphenyl Carvedilol, in biological samples?

A3: Yes, several analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with fluorescent detection (HPLC-FL) and tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific methods used to separate and quantify Carvedilol, 5'-HCAR, and other metabolites in human urine samples []. Additionally, low-volume LC-MS/MS methods have been developed for the quantification of Carvedilol, 5'-HCAR, and other metabolites in whole blood and plasma samples []. These advancements allow for accurate pharmacokinetic investigations in various populations, including children.

Q4: Does Apatinib, an anti-cancer drug, influence the metabolism of Carvedilol and the formation of 5'-Hydroxyphenyl Carvedilol?

A4: Studies show that Apatinib can inhibit the formation of Carvedilol metabolites, including 5'-HCAR, both in human and rat liver microsomes []. This interaction could have implications for patients receiving both drugs concurrently, potentially altering the efficacy and safety profile of Carvedilol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)